3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid: is an organic compound with the molecular formula C20H16O3 It is a derivative of biphenyl, where a benzyloxy group is attached to the 3’ position and a carboxylic acid group is attached to the 4 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Suzuki Coupling Reaction: The initial step involves a Suzuki coupling reaction between 2-benzyloxy-1-bromobenzene and 4-carboxyphenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
Hydrogenation and Debenzylation: The intermediate product undergoes hydrogenation and debenzylation using a palladium on carbon (Pd/C) catalyst under hydrogen gas.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the reaction time and cost.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylic position of the benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry:
Mechanism of Action
The mechanism of action of 3’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
- 3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid
- 4’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid
- 3’-(Methoxy)[1,1’-biphenyl]-4-carboxylic acid
Comparison:
- 3’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the benzyloxy and carboxylic acid groups, which can influence its reactivity and interaction with other molecules.
- The presence of the benzyloxy group at the 3’ position can enhance the compound’s stability and solubility compared to its methoxy analogs .
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)17-11-9-16(10-12-17)18-7-4-8-19(13-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCMCDSGSVDXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561759 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122294-08-0 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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